molecular formula C11H8BrN3S B2646891 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole CAS No. 852453-58-8

3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole

Cat. No.: B2646891
CAS No.: 852453-58-8
M. Wt: 294.17
InChI Key: YZDWBTIYYVQCPK-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” is a complex organic compound that belongs to the 1,2,4-triazole series . It is a halogenated carbene, which means it contains a carbon atom with two non-bonded electrons and is bonded to a halogen . This compound is part of a broader class of compounds known as triazoles, which are nitrogen-containing heterocycles . Triazoles have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

The synthesis of “this compound” involves the use of halogen-containing heteroaromatic carbenes . These carbenes undergo a tandem induced reaction upon heating in organic solvents, forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in zwitterionic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves multiple aromatic rings and functional groups . The compound contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . This ring structure is able to accommodate a broad range of substituents, allowing for the construction of diverse novel bioactive molecules .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . Upon heating in organic solvents, these carbenes undergo a tandem induced reaction, forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in zwitterionic compounds .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This research involved the synthesis of various 1,2,4-triazole derivatives, including those related to 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole, demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).

  • New Triazole and Triazolothiadiazine Derivatives as Possible Antimicrobial Agents : This study synthesized novel 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, showing significant antimicrobial activity (Kaplancikli et al., 2008).

  • Facile Synthesis, Characterization and Pharmacological Activities of 1,2,4-Triazolo Derivatives : This research focused on the synthesis of 1,2,4-triazolo derivatives, showing substantial anti-inflammatory, analgesic, antioxidant, and antimicrobial activities (Chidananda et al., 2012).

  • Synthesis and Biological Activities of Some 3,6-Disubstituted Thiazolo Derivatives : The study synthesized thiazolo[3,2-b][1,2,4]triazole derivatives as antifungal agents, although they exhibited poor antifungal activities. However, they showed potential as anticonvulsant candidates (Erol et al., 1995).

  • Synthesis of New Heterocycles with Dicoordinated Phosphorus : This study involved the synthesis of 3-substituted 5,6-dihydrothiazolo[3,2-d][1,4,2]diazaphospholes and their benzo derivatives, which might offer insights into the properties of similar triazole-based compounds (Bansal et al., 1992).

Future Directions

The future directions for research on “3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and the design of new drug candidates . The potential of these compounds in various fields such as pharmaceutical chemistry, agrochemistry, and materials science is vast .

Properties

IUPAC Name

3-(4-bromophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDWBTIYYVQCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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